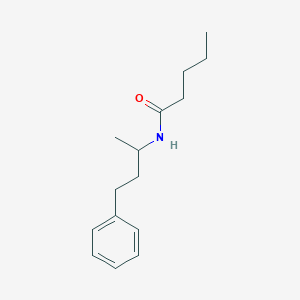![molecular formula C10H9NO2S B126603 Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) CAS No. 157252-28-3](/img/structure/B126603.png)
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors, medicinal chemistry, and drug discovery . This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 7-aminobenzo[b]thiophene-4-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzo[b]thiophenes in high yields (58-96%) and is advantageous due to its efficiency and simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of common reagents like methyl thioglycolate and triethylamine suggest that scaling up the reaction for industrial purposes could be feasible with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of kinases, disrupting the phosphorylation processes essential for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Another aminobenzo[b]thiophene derivative with similar chemical properties.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
CAS No. |
157252-28-3 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 7-amino-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
InChI Key |
ZGPMNCZYXBBWRL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
Canonical SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
Synonyms |
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)



